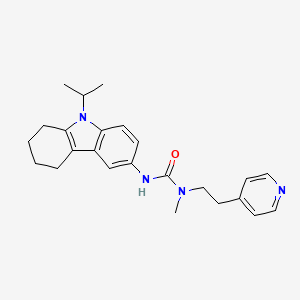

1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of FMS586 involves several steps, starting with the preparation of the tetrahydrocarbazole core. The synthetic route typically includes:

Formation of the Tetrahydrocarbazole Core: This involves cyclization reactions to form the carbazole ring system.

Introduction of the Isopropyl Group: This step involves alkylation reactions to introduce the isopropyl group at the desired position on the carbazole ring.

Formation of the Urea Derivative: This involves the reaction of the carbazole derivative with an appropriate isocyanate to form the urea linkage.

Introduction of the Pyridinyl Group: This step involves the coupling of the urea derivative with a pyridinyl derivative under suitable conditions.

Analyse Chemischer Reaktionen

FMS586 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Isopropylgruppe, unterliegen, die zur Bildung hydroxylierter Derivate führen.

Reduktion: Reduktionsreaktionen können an der Harnstoffbindung auftreten, die möglicherweise zur Bildung von Amin-Derivaten führen.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören hydroxylierte, aminierte und substituierte Derivate von FMS586.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Recent studies have highlighted the potential of carbazole derivatives, including 1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea, in managing diabetes. These compounds exhibit mechanisms that enhance insulin sensitivity and modulate glucose metabolism:

- Mechanism of Action : The compound's action may involve the activation of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis and glucose uptake .

- Clinical Relevance : Some derivatives have shown hypoglycemic effects comparable to established antidiabetic medications like metformin and pioglitazone. They also exhibit lower side effects such as weight gain .

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective applications:

- Neuroprotection Mechanisms : Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases .

Case Study 1: Antidiabetic Efficacy

A study evaluating various carbazole derivatives found that certain modifications to the urea group significantly enhanced their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The specific compound exhibited an IC50 value indicating potent activity compared to standard drugs .

| Compound | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |

|---|---|---|---|

| 1-Methyl-3-(9-propan-2-yl... | 4.27 ± 0.07 | Acarbose | 995.55 ± 2.71 |

Case Study 2: Neuroprotective Studies

In vitro studies demonstrated that carbazole derivatives could prevent neuronal cell death induced by toxic agents. The mechanism was linked to the modulation of oxidative stress pathways, suggesting a protective role against neurodegeneration .

Wirkmechanismus

FMS586 exerts its effects by selectively binding to and antagonizing the neuropeptide Y Y5 receptor. This receptor is involved in the regulation of food intake and energy homeostasis. By blocking the receptor, FMS586 inhibits the signaling pathways mediated by neuropeptide Y, leading to a reduction in food intake and potential weight loss .

Vergleich Mit ähnlichen Verbindungen

FMS586 ist einzigartig in seiner hohen Selektivität für den Neuropeptid-Y-Y5-Rezeptor im Vergleich zu anderen Neuropeptid-Y-Rezeptorsubtypen wie Y1 und Y2. Ähnliche Verbindungen umfassen:

L-152,804: Ein weiterer selektiver Antagonist des Neuropeptid-Y-Y5-Rezeptors.

BIIE0246: Ein selektiver Antagonist des Neuropeptid-Y-Y2-Rezeptors.

SR120819A: Ein selektiver Antagonist des Neuropeptid-Y-Y1-Rezeptors

FMS586 zeichnet sich durch seine hohe Selektivität und orale Aktivität aus, was es zu einem wertvollen Werkzeug für die Untersuchung des Neuropeptid-Y-Y5-Rezeptors und seiner physiologischen Rollen macht.

Biologische Aktivität

1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea is a compound that has garnered interest due to its potential biological activities, particularly in the context of metabolic disorders and receptor interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C24H30N4O

- CAS Number : Not specified in the sources but can be referenced through PubChem .

This compound is believed to interact with various biological targets. Notably, it has been identified as a potential agonist for melanocortin receptors. Melanocortin receptor subtype 4 (MC4R) is associated with energy homeostasis and appetite regulation. The compound demonstrates selective binding and partial agonism at this receptor, which could lead to anti-obesity effects without the side effects typically associated with such compounds .

Anti-obesity Effects

Research indicates that this compound exhibits significant anti-obesity activity. In rodent models, it has been shown to reduce body weight without increasing erectile activity, a common side effect of many weight-loss medications . This suggests a favorable safety profile for potential therapeutic applications.

Effects on Metabolic Pathways

The compound's interaction with the melanocortin system suggests a role in regulating metabolic pathways. Studies have indicated that related carbazole derivatives can enhance insulin sensitivity and exhibit hypoglycemic activity through mechanisms involving AMP-activated protein kinase (AMPK) pathways . This mechanism is crucial for managing type 2 diabetes and metabolic syndrome.

In Vivo Studies

In vivo studies using rodent models have demonstrated that the administration of this compound leads to significant reductions in body weight and fat mass. These studies highlight its potential as a therapeutic agent for obesity management.

Comparative Analysis with Other Compounds

A comparative analysis with other carbazole derivatives shows that while many exhibit similar receptor interactions, this compound stands out due to its selectivity for MC4R and favorable pharmacokinetic properties .

Eigenschaften

CAS-Nummer |

302556-51-0 |

|---|---|

Molekularformel |

C24H30N4O |

Molekulargewicht |

390.5 g/mol |

IUPAC-Name |

1-methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea |

InChI |

InChI=1S/C24H30N4O/c1-17(2)28-22-7-5-4-6-20(22)21-16-19(8-9-23(21)28)26-24(29)27(3)15-12-18-10-13-25-14-11-18/h8-11,13-14,16-17H,4-7,12,15H2,1-3H3,(H,26,29) |

InChI-Schlüssel |

YLNOMVNCZMWDST-UHFFFAOYSA-N |

SMILES |

CC(C)N1C2=C(CCCC2)C3=C1C=CC(=C3)NC(=O)N(C)CCC4=CC=NC=C4 |

Kanonische SMILES |

CC(C)N1C2=C(CCCC2)C3=C1C=CC(=C3)NC(=O)N(C)CCC4=CC=NC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-(5,6,7,8-tetrahydro-9-isopropylcarbazol-3-yl)-1-methyl-1-(2-pyridin-4-ylethyl)urea 3-(5,6,7,8-tetrahydro-9-isopropylcarbazol-3-yl)-1-methyl-1-(2-pyridin-4-ylethyl)urea hydrochloride FMS 586 FMS-586 FMS586 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.